2-Anthracenecarboxamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-
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Overview
Description
bis(2,4,4-trimethylpentyl)phosphinic acid . This compound is a member of the organophosphorus family and is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,4,4-trimethylpentyl)phosphinic acid can be synthesized through the reaction of phosphorus trichloride with 2,4,4-trimethylpentanol in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of bis(2,4,4-trimethylpentyl)phosphinic acid often involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,4,4-trimethylpentyl)phosphinic acid can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the phosphinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as or are commonly used for oxidation reactions.
Reducing agents: like or are used for reduction reactions.
Substitution reactions: often require and specific to facilitate the reaction.
Major Products:
- Various substituted phosphinic acids from substitution reactions.
Phosphine oxides: from oxidation.
Phosphine derivatives: from reduction.
Scientific Research Applications
Bis(2,4,4-trimethylpentyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a tool for probing biological pathways.
Industry: Bis(2,4,4-trimethylpentyl)phosphinic acid is used in the extraction and separation of metals, particularly in the mining industry.
Mechanism of Action
The mechanism by which bis(2,4,4-trimethylpentyl)phosphinic acid exerts its effects involves the interaction with metal ions and enzymes . The compound can form stable complexes with metal ions, which is useful in extraction processes. In biological systems, it can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors.
Comparison with Similar Compounds
- Bis(2-ethylhexyl)phosphoric acid
- Di(2-ethylhexyl)phosphinic acid
- Bis(2,4,4-trimethylpentyl)phosphine oxide
Uniqueness: Bis(2,4,4-trimethylpentyl)phosphinic acid is unique due to its specific branching and steric hindrance provided by the 2,4,4-trimethylpentyl groups. This structural feature enhances its ability to form stable complexes with metal ions and provides selectivity in extraction processes.
Properties
CAS No. |
68845-15-8 |
---|---|
Molecular Formula |
C44H24N4O8 |
Molecular Weight |
736.7 g/mol |
IUPAC Name |
1-amino-N-[5-[(1-amino-9,10-dioxoanthracene-2-carbonyl)amino]-9,10-dioxoanthracen-1-yl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C44H24N4O8/c45-35-27(17-15-25-33(35)39(51)21-9-3-1-7-19(21)37(25)49)43(55)47-29-13-5-11-23-31(29)41(53)24-12-6-14-30(32(24)42(23)54)48-44(56)28-18-16-26-34(36(28)46)40(52)22-10-4-2-8-20(22)38(26)50/h1-18H,45-46H2,(H,47,55)(H,48,56) |
InChI Key |
CDUBTZSRLPGVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC(=O)C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)N)N |
Origin of Product |
United States |
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